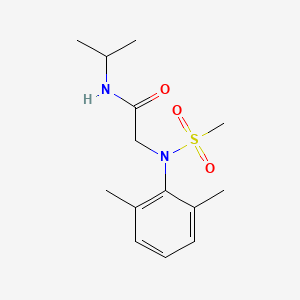
N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DIMEB, is a chemical compound that has gained significant interest in scientific research. DIMEB is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is known to play a crucial role in various physiological functions.
Wirkmechanismus
DIMEB selectively inhibits the N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channel, which is activated by cold temperature and menthol. The inhibition of N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels by DIMEB leads to a decrease in intracellular calcium levels, which is crucial for various physiological functions.
Biochemical and Physiological Effects:
DIMEB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMEB inhibits the proliferation and migration of prostate cancer cells. In vivo studies have shown that DIMEB reduces the growth of prostate tumors. DIMEB has also been shown to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
DIMEB has several advantages and limitations for lab experiments. The advantages include its selectivity for N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels, which allows for specific targeting of these channels. The limitations include its low solubility in water, which makes it difficult to use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of DIMEB. One potential direction is the development of more potent and selective N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide inhibitors. Another direction is the study of the role of N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels in other diseases, such as inflammatory bowel disease and asthma. Additionally, the potential use of DIMEB in combination with other therapies for the treatment of cancer should be explored.
Conclusion:
In conclusion, DIMEB is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DIMEB selectively inhibits the N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channel, which is crucial for various physiological functions. DIMEB has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, DIMEB has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of DIMEB involves a series of chemical reactions starting from commercially available starting materials. The synthesis process includes the reaction of 2,6-dimethylphenylmagnesium bromide with N-isopropyl-N-methylsulfonyl glycine methyl ester to form the intermediate. The intermediate is then treated with hydrochloric acid to obtain DIMEB. The overall yield of the synthesis process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
DIMEB has been extensively studied for its potential therapeutic applications. N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels are known to play a crucial role in various physiological functions, including thermoregulation, pain sensation, and cancer progression. Therefore, DIMEB has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, prostate cancer, and breast cancer.
Eigenschaften
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)15-13(17)9-16(20(5,18)19)14-11(3)7-6-8-12(14)4/h6-8,10H,9H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDUMFIPEQZQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B5177464.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5177465.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B5177468.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5177476.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5177481.png)


![3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5177507.png)
![1-(2-fluorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177513.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5177517.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5177519.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![(3S)-4-{3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B5177525.png)
![N-(5-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5177533.png)